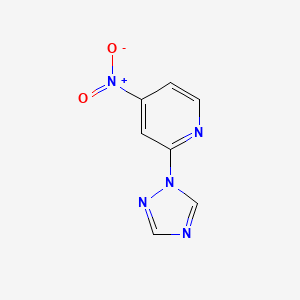
4-Nitro-2-(1h-1,2,4-triazol-1-yl)pyridine
Cat. No. B8718755
M. Wt: 191.15 g/mol
InChI Key: FWFOBSVRNAUNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08110687B2
Procedure details


To a solution of 4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide (0.643 g, 3.10 mmol) in CHCl3 (30 mL) at 0° C. was added diethyl chlorophosphite (1.35 mL, 9.31 mmol). The reaction mixture was allowed to stir at rt for 72 h. Additional diethyl chlorophosphite (1.35 mL, 9.31 nmmol) was added and the reaction mixture was heated at 80° C. for 18 h. The reaction mixture was cooled to 0° C., basified by the addition of 1N NaOH solution and extracted with DCM. The organic solutions were combined, washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography. The product was triturated with hexane to provide 4-nitro-2-(1H-1,2,4triazol-1-yl)pyridine (0.192 g, 32.3%). LCMS: (FA) ES+ 192.3.
Name
4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide
Quantity
0.643 g
Type
reactant
Reaction Step One





Yield
32.3%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=1)([O-:3])=[O:2].P(Cl)(OCC)OCC.[OH-].[Na+]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=1)([O-:3])=[O:2] |f:2.3|
|
Inputs


Step One
|
Name
|
4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide
|
|
Quantity
|
0.643 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])N1N=CN=C1
|
|
Name
|
|
|
Quantity
|
1.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at rt for 72 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at 80° C. for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was triturated with hexane
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)N1N=CN=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.192 g | |
| YIELD: PERCENTYIELD | 32.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
